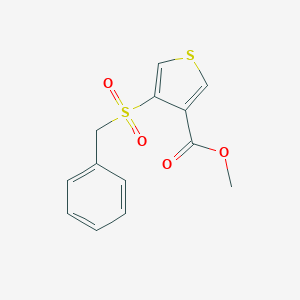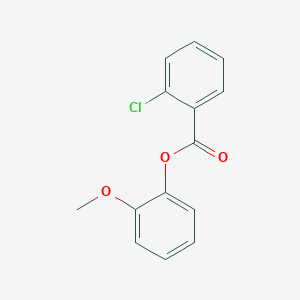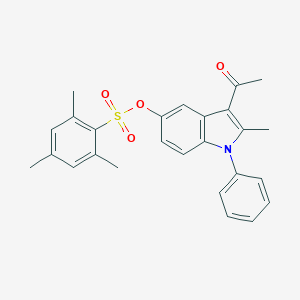
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in various physiological processes. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of certain genes and proteins.
Biochemical and Physiological Effects
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been reported to have anti-inflammatory effects by regulating the expression of certain cytokines and chemokines. It has also been shown to have antimicrobial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It has also been shown to have low toxicity and good solubility in various solvents. However, it also has some limitations, such as its poor stability under certain conditions and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate. One potential direction is to investigate its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a drug candidate for other diseases such as diabetes and cardiovascular disease. Moreover, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo applications.
Conclusion
In conclusion, Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is a promising chemical compound that has potential applications in various scientific research fields. Its unique properties and potential therapeutic effects make it an attractive candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo applications.
Synthesemethoden
The synthesis of Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate involves the reaction of 4-chlorothiophenol with sodium hydride in the presence of dimethylformamide. The resulting product is then treated with benzylsulfonyl chloride to yield Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate. This method has been reported to have a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has been widely used in scientific research as a potential drug candidate for various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to inhibit the growth of tumor cells and induce apoptosis. Moreover, it has been reported to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C13H12O4S2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
methyl 4-benzylsulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12O4S2/c1-17-13(14)11-7-18-8-12(11)19(15,16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
CNJFRTYVZNYCPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)

![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
